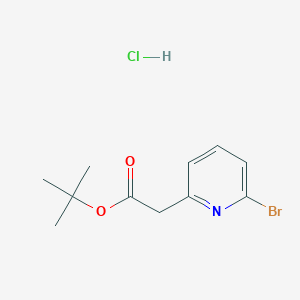

Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride

Description

Properties

Molecular Formula |

C11H15BrClNO2 |

|---|---|

Molecular Weight |

308.60 g/mol |

IUPAC Name |

tert-butyl 2-(6-bromopyridin-2-yl)acetate;hydrochloride |

InChI |

InChI=1S/C11H14BrNO2.ClH/c1-11(2,3)15-10(14)7-8-5-4-6-9(12)13-8;/h4-6H,7H2,1-3H3;1H |

InChI Key |

LYLFMZJVIKYNAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=NC(=CC=C1)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride typically involves the bromination of pyridine derivatives followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The esterification process involves the reaction of the brominated pyridine with tert-butyl acetate in the presence of a strong acid like hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different products. The molecular pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride with analogous compounds from the evidence, focusing on molecular features, purity, and applications:

Key Differences and Implications

Substituent Effects on Reactivity

- Bromopyridine vs. Cyclopropylmethylamino Groups: The bromine in tert-butyl 2-(6-bromopyridin-2-yl)acetate HCl facilitates electrophilic aromatic substitution or cross-coupling reactions, whereas the cyclopropylmethylamino group in the compound enables nucleophilic reactivity (e.g., in amide bond formation). The latter is more suited for targeting biological receptors due to its amine functionality .

- Ester vs. Carbamate Backbones : The carbamate group in tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate () offers greater hydrolytic stability compared to acetate esters, making it preferable for slow-release drug formulations. Conversely, acetate esters (as in the target compound) are more readily cleaved under acidic or enzymatic conditions, useful in prodrug strategies .

Physicochemical Properties

- Purity and Stability: The cyclopropylmethylamino derivative () is noted for ≥95% purity, ensuring reliability in high-precision applications like pharmaceutical R&D. The carbamate analog () achieves 97% purity, while data for the target compound’s purity are unavailable, limiting direct comparisons .

- Molecular Weight and Solubility: Lower molecular weight compounds (e.g., tert-butyl 2-(methylamino)acetate HCl, 181.67 g/mol) may exhibit better aqueous solubility, advantageous for biological assays. The bromopyridine-containing compounds (~300 g/mol) are likely more lipophilic, favoring organic-phase reactions .

Research Findings and Limitations

- Synthetic Utility : Bromopyridine-containing compounds are pivotal in constructing heterocyclic scaffolds, as demonstrated by tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate’s role in Suzuki couplings .

- Gaps in Data : Detailed thermodynamic or kinetic data (e.g., reaction yields, stability under varying conditions) for the target compound are absent in the provided evidence, necessitating further experimental characterization.

Biological Activity

Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C10H12BrN2O2

- Molecular Weight : 272.12 g/mol

- IUPAC Name : this compound

- CAS Number : 2639442-96-7

Antimicrobial Properties

Research indicates that tert-butyl 2-(6-bromopyridin-2-yl)acetate exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria. The compound was evaluated using the Minimum Inhibitory Concentration (MIC) method, yielding promising results.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have demonstrated that tert-butyl 2-(6-bromopyridin-2-yl)acetate has cytotoxic effects on cancer cell lines. The compound was tested against several cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), using the MTT assay to determine cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| HeLa | 22.8 |

These results indicate that the compound may induce apoptosis in cancer cells, which is a critical mechanism in cancer therapy.

The biological activity of tert-butyl 2-(6-bromopyridin-2-yl)acetate is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Receptor Modulation : It might interact with cellular receptors, altering signal transduction pathways that lead to cell death or growth inhibition.

- DNA Interaction : Preliminary studies suggest that the compound could bind to DNA, interfering with replication and transcription processes.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal examined the antimicrobial properties of several pyridine derivatives, including tert-butyl 2-(6-bromopyridin-2-yl)acetate. The study concluded that the compound's structural features contribute to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Cancer Cell Line Study

Another significant research project focused on evaluating the anticancer effects of this compound on various human cancer cell lines. The findings revealed that treatment with tert-butyl 2-(6-bromopyridin-2-yl)acetate resulted in increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.

Q & A

Q. What are the established synthetic routes for tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-bromopyridin-2-ylacetic acid derivatives with tert-butyl halides or using tert-butyl esters as protecting groups. For example:

- Step 1 : Activation of the carboxylic acid group (e.g., using thionyl chloride or carbodiimide reagents) to form an acyl chloride or active ester intermediate.

- Step 2 : Reaction with tert-butyl alcohol or tert-butyl bromide in the presence of a base (e.g., potassium carbonate or DIPEA) to form the tert-butyl ester .

- Step 3 : Hydrochloride salt formation via acidification (e.g., HCl in dioxane or ether) .

Key Considerations: Solvent choice (e.g., DMF or THF) and reaction temperature (typically 0–25°C) significantly impact yield and purity.

Q. How should researchers purify this compound?

- Methodological Answer : Purification methods include:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) to separate ester derivatives.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water or dichloromethane/hexane) based on solubility data .

- Acid-Base Extraction : Leverage the compound’s hydrochloride salt formation for selective isolation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and bromopyridine protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic pattern for bromine .

- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What safety precautions are required for handling this compound?

- Methodological Answer : Due to limited toxicity

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Waste Disposal : Follow local regulations for halogenated organic waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer : Optimize:

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for solubility and reactivity.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Example Data:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 12h | 65 | 95 |

| THF, 60°C, 6h | 72 | 98 |

Q. How does the bromopyridine moiety influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The tert-butyl ester may hydrolyze to the carboxylic acid (monitor via TLC or HPLC).

- Basic Conditions : Dehydrohalogenation of the bromopyridine group could occur, forming pyridine derivatives.

- Mitigation : Use buffered solutions (pH 6–7) during storage and reaction workup .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Validation : Compare experimental NMR shifts with computed spectra (e.g., using ChemDraw or Gaussian software) .

- Cross-Referencing : Use PubChem or Reaxys to validate bromine’s isotopic pattern in mass spectra .

- Contamination Check : Test for residual solvents (e.g., DMF or THF) via ¹H NMR .

Q. What strategies are recommended for studying this compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Target Selection : Prioritize bromopyridine’s role in binding enzymes (e.g., kinase or protease assays) .

- SAR Studies : Synthesize analogs (e.g., replacing bromine with chlorine or methyl groups) to assess activity trends .

- In Silico Modeling : Use docking software (e.g., AutoDock) to predict interactions with Factor Xa or other targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.